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Compound of Interest

Compound Name: Mpro inhibitor N3

Cat. No.: B15566119

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a
prime target for antiviral drug development. Irreversible covalent inhibitors, which form a stable
bond with the enzyme, offer a promising therapeutic strategy. This guide provides a detailed
comparison of the well-characterized irreversible covalent Mpro inhibitor, N3, with other notable
inhibitors in its class, supported by experimental data and detailed methodologies.

Performance Comparison of Irreversible Covalent
Mpro Inhibitors

The following table summarizes the key performance indicators for N3 and other selected
irreversible covalent inhibitors of SARS-CoV-2 Mpro. These inhibitors all act by covalently
modifying the catalytic cysteine residue (Cys145) in the Mpro active site.
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Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an
inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies
greater potency. kobs/[1] is the second-order rate constant for enzyme inactivation, providing a
measure of the efficiency of covalent bond formation. Ki (Inhibition constant) for irreversible
inhibitors reflects the binding affinity before the covalent reaction. EC50 (Half-maximal effective
concentration) is the concentration of a drug that gives half-maximal response, in this case, the
concentration required to inhibit viral replication by 50% in cell culture.

Mechanism of Action: Covalent Inhibition of Mpro

Irreversible covalent inhibitors of Mpro, such as N3, typically function by forming a permanent
covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. This
process effectively and permanently inactivates the enzyme, thereby halting the viral replication
process. The general mechanism involves a two-step process: initial non-covalent binding of
the inhibitor to the active site, followed by a chemical reaction that forms the covalent bond. N3,
being a Michael acceptor, undergoes a nucleophilic attack by the thiolate of Cys145.[1][2]
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General Mechanism of Irreversible Covalent Mpro Inhibition
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Workflow for FRET-based Mpro Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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